1-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE
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Overview
Description
1-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrrolidinylcarbonyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE can be achieved through several methods. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles under microwave irradiation . This method provides good yields and is applicable to a wide range of substituted pyrazolo[1,5-a]pyrimidines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and scalability. Additionally, the reaction conditions can be optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrimidines, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridines: These compounds share a similar core structure but differ in their substituents and specific properties.
Pyrazolo[3,4-b]pyridines: Another class of compounds with a similar core but different structural features.
Pyrazolo[1,5-a]quinazolines: These compounds have a similar fused ring system but with variations in their substituents.
Uniqueness
1-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C19H17F3N4O2 |
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Molecular Weight |
390.4g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H17F3N4O2/c1-28-13-6-4-12(5-7-13)14-10-16(19(20,21)22)26-17(23-14)11-15(24-26)18(27)25-8-2-3-9-25/h4-7,10-11H,2-3,8-9H2,1H3 |
InChI Key |
QZQBQAUVKVZDAM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCCC4 |
Origin of Product |
United States |
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